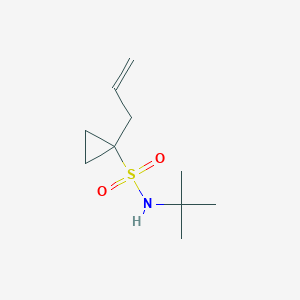
4-(2-Acetamidoethyl)phenoxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Acetamidoethyl)phenoxyacetic acid (APOA) is identified as a urinary metabolite of phenacetin, a pain-relief and fever-reducing drug. The metabolite was isolated from the urine of rats, dogs, and humans after oral administration of phenacetin. The presence of APOA in urine was quantified, showing varying levels of excretion across species, with rats showing the highest percentage of the dose .
Synthesis Analysis
The synthesis of APOA involves the reaction of the parent compound with diazomethane to form its methylester, which is then identified using various analytical techniques such as thin-layer chromatography, UV absorbance, melting point, and mass spectroscopy . Another related compound, 2-(4-fluorophenoxy) acetic acid, was synthesized using a refluxing method starting with 4-fluoro-phenol and ethyl chloroacetate in acetone, indicating a potential synthetic pathway for related phenoxyacetic acid derivatives .
Molecular Structure Analysis
The molecular structure of a related compound, 2-(4-fluorophenoxy) acetic acid, was determined through crystallography, revealing that it crystallizes in the monoclinic crystal system. The crystal data provided includes lattice parameters, space group, volume, and calculated density. The structure was found to be stabilized by intermolecular C-H···O and C-H···Cg interactions, which are important for understanding the packing modes in the crystal .
Chemical Reactions Analysis
While specific chemical reactions of APOA are not detailed in the provided papers, the synthesis of related phenoxyacetic acid derivatives involves a 4-step synthetic procedure. These derivatives are designed to contain a 2-(2-oxo-1-azacycloalkyl)acetamidic moiety with a β-lactam ring, which could suggest potential reactivity patterns for APOA as well .
Physical and Chemical Properties Analysis
The physical properties of APOA were characterized by its melting point, and its chemical properties were inferred through mass spectroscopy. The related compound's crystal structure elucidation and density calculation provide insights into its physical properties. The chemical reactivity and stability of the molecule were estimated using frontier molecular orbitals (FMOs) studies, and the molecular electrostatic potential (MEP) surface was generated to investigate charge distribution and reactive sites .
Wissenschaftliche Forschungsanwendungen
Herbicide Treatment and Environmental Impact
4-(2-Acetamidoethyl)phenoxyacetic acid is related to phenoxyacetic acid herbicides, which are widely used in agriculture. Studies on these herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), show their environmental impact and treatment methods. For instance, membrane bioreactor technology has been employed for efficient and environmentally friendly breakdown of these herbicides in wastewater (Ghoshdastidar & Tong, 2013). Additionally, the oxidative stress induced by these herbicides, including 2,4-D, has been a focus of research due to their extensive use and potential environmental risks (Tayeb et al., 2012).
Genotoxic Effects
The genotoxic effects of phenoxyacetic acid pesticides have been evaluated, revealing their impact on human lymphocytes. This includes increases in chromosomal aberrations and micronuclei, indicating potential genetic risks (Želježić & Garaj-vrhovac, 2004).
Biodegradation and Analytical Methods
Research into the biodegradation of 2,4-D by ionizing radiation highlights the potential for using advanced technologies to mitigate environmental contamination by these compounds (Zona et al., 2002). Furthermore, the development of analytical methods, such as liquid chromatography/triple quadrupole mass spectrometry, for detecting phenoxyacetic acids in human urine is crucial for monitoring exposure and assessing potential health risks (Lindh et al., 2008).
Molecular Modeling and Imprinted Polymers
The cross-selectivities of molecularly imprinted polymers (MIPs) for phenoxyacetic acids have been studied, with molecular modeling providing insights into the interactions between these compounds and functional monomers. This research is significant for environmental monitoring and the development of selective sensing materials (Zhang et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-(2-acetamidoethyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(14)13-7-6-10-2-4-11(5-3-10)17-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFUUMDSYNAXBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Acetamidoethyl)phenoxyacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1321509.png)

![2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1321514.png)
![Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1321517.png)

![2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine](/img/structure/B1321525.png)

![(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1321531.png)


